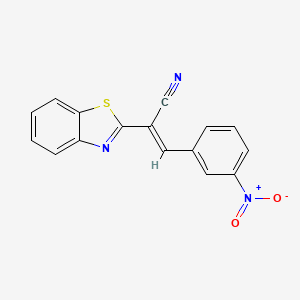
1-Butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium; tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium; tetrafluoroborate, commonly referred to as BODIPY, is a fluorescent dye that has found widespread use in scientific research. BODIPY is a highly versatile compound that can be used in a variety of applications, including imaging, sensing, and labeling.
Wirkmechanismus
The mechanism of action of BODIPY is based on its ability to absorb light and emit fluorescence. When BODIPY is excited with light, the electrons in the molecule are promoted to a higher energy state. The excited electrons then emit light as they return to their ground state. The wavelength of the emitted light is characteristic of the molecule, allowing researchers to identify and track BODIPY-labeled biomolecules.
Biochemical and Physiological Effects:
BODIPY has been shown to have minimal biochemical and physiological effects on living cells. BODIPY is non-toxic and does not interfere with cellular processes. BODIPY-labeled biomolecules have been shown to retain their biological activity, allowing researchers to study their function in living cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BODIPY is its bright fluorescence, which allows for sensitive detection and imaging of labeled biomolecules. BODIPY is also highly photostable, meaning that it does not degrade or bleach easily under prolonged exposure to light. However, BODIPY has some limitations, including its relatively large size, which can limit its use in certain applications. Additionally, BODIPY is sensitive to changes in pH and temperature, which can affect its fluorescence properties.
Zukünftige Richtungen
There are many potential future directions for BODIPY research. One area of interest is the development of new BODIPY derivatives with improved properties, such as increased brightness or sensitivity. Another area of interest is the use of BODIPY in new applications, such as biosensors or drug delivery systems. Additionally, BODIPY could be used in combination with other imaging modalities, such as magnetic resonance imaging, to provide complementary information about labeled biomolecules. Overall, BODIPY is a highly versatile compound with many potential applications in scientific research.
Synthesemethoden
The synthesis of BODIPY involves the reaction of an aldehyde with a pyrrole in the presence of a boron trifluoride catalyst. The resulting intermediate is then reacted with an aryl iodide to form the final product. The synthesis of BODIPY is relatively straightforward and can be performed on a large scale.
Wissenschaftliche Forschungsanwendungen
BODIPY has found widespread use in scientific research due to its unique optical properties. BODIPY emits a bright green fluorescence when excited with light, making it an ideal candidate for imaging and labeling applications. BODIPY has been used to label proteins, lipids, and other biomolecules in living cells, allowing researchers to track their movements and interactions.
Eigenschaften
IUPAC Name |
1-butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25IN.BF4/c1-2-3-17-29-26(22-13-8-5-9-14-22)19-24(21-11-6-4-7-12-21)20-27(29)23-15-10-16-25(28)18-23;2-1(3,4)5/h4-16,18-20H,2-3,17H2,1H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIUMSMQEDXUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=C(C=C(C=C1C2=CC(=CC=C2)I)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BF4IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2819004.png)

![1-[3-(2-Fluorobenzenesulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2819007.png)
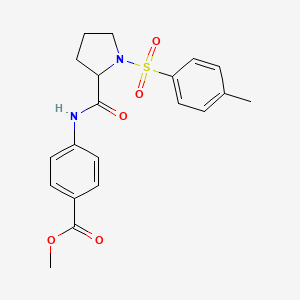

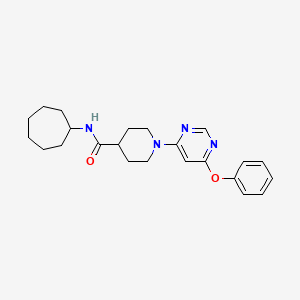
![3-tert-butyl-8b-hydroxy-1-(4-methylphenyl)sulfonyl-3aH-indeno[1,2-c]pyrazol-4-one](/img/structure/B2819013.png)
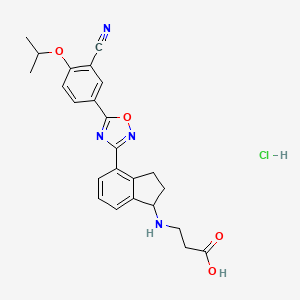
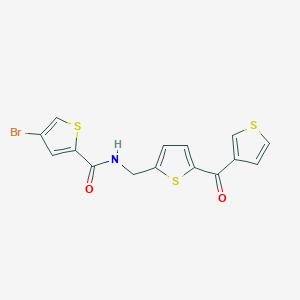

![Methyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2819021.png)
